

1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS number 10139-84-1

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Compound of Interest

Compound Name: 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Cat. No.: B1582057

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An In-depth Technical Guide to **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** (CAS: 10139-84-1)

Executive Summary

1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 3-Methylresacetophenone, is a substituted acetophenone with significant applications as a synthetic intermediate in the pharmaceutical and cosmetic industries.[1] Its structural features, particularly the dihydroxy-substituted phenyl ring, impart notable antioxidant and biological properties, making it a compound of interest for drug development and scientific research.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and standardized experimental protocols for its evaluation.

Physicochemical & Spectroscopic Properties

The compound is a white to off-white crystalline powder.[2] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) scaffold substituted with both a methyl and an acetyl group, which dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**

Property	Value	Source(s)
CAS Number	10139-84-1	[3][4][5][6]
Molecular Formula	C ₉ H ₁₀ O ₃	[3][5]
Molecular Weight	166.17 g/mol	[3]
Melting Point	153-156 °C	
Appearance	Powder or crystals	
SMILES	CC(=O)c1ccc(O)c(C)c1O	
InChI Key	KMTLZBUHQPFQFAV-UHFFFAOYSA-N	
Solubility	Sparingly soluble in water	[2]
Storage Temperature	Room temperature	

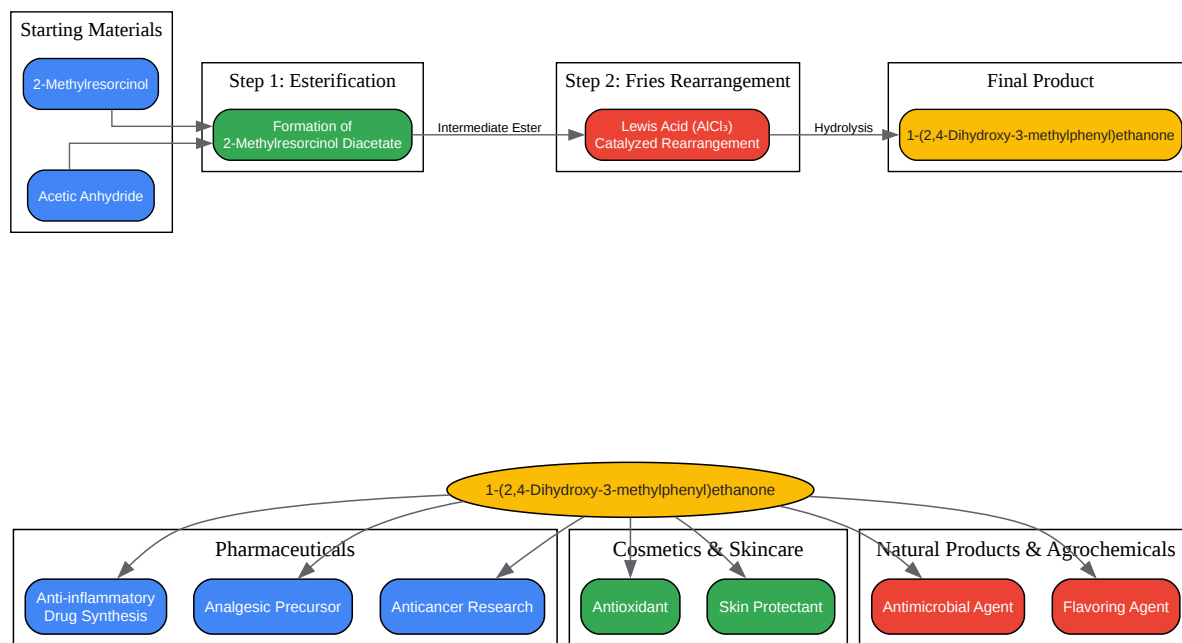
Characterization of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** is routinely achieved using standard spectroscopic techniques, including Infrared (IR) spectroscopy to identify the hydroxyl (-OH) and carbonyl (C=O) functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Synthesis via Fries Rearrangement

The synthesis of hydroxyaryl ketones like **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** is classically achieved via the Fries rearrangement.[7] This reaction is of significant industrial importance as direct Friedel-Crafts acylation of phenols often yields phenolic esters rather than the desired hydroxyaryl ketone.[7] The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. [7]

The choice of reaction conditions, particularly temperature, is critical for directing the regioselectivity of the acylation. Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product. This is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate

complex with the Lewis acid catalyst (e.g., AlCl_3), making it the thermodynamically favored product at higher temperatures.[7]



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